(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-2-yl)méthanol

Vue d'ensemble

Description

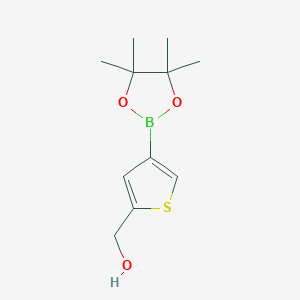

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is a chemical compound with the molecular formula C11H17BO3S and a molecular weight of 240.13 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a dioxaborolane group and a methanol group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in cross-coupling reactions to form carbon-carbon bonds.

Biology:

- Investigated for its potential use in bioconjugation and labeling of biomolecules.

Medicine:

- Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

Industry:

Mécanisme D'action

Target of Action

Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are often used in the Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, the compound can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds. This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules. The downstream effects of these reactions can lead to the formation of a wide variety of organic compounds.

Pharmacokinetics

Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are solid at room temperature and have a melting point of 166.0 to 170.0 °C . These properties may influence the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C . Additionally, the compound’s reactivity can be influenced by the presence of a palladium catalyst .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol typically involves the reaction of thiophene derivatives with boronic esters. One common method includes the use of pinacol boronate esters in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The methanol group in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiophene derivative with a hydroxyl group.

Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are commonly used.

Substitution: Palladium catalysts, such as Pd(PPh3)4 , are used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.

Reduction: Thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the reactants used.

Comparaison Avec Des Composés Similaires

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)methanol

Comparison:

- Uniqueness: The presence of the thiophene ring in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol provides unique electronic properties and reactivity compared to its phenyl, pyridinyl, and furanyl analogs.

- Reactivity: The thiophene derivative exhibits different reactivity patterns in electrophilic substitution and cross-coupling reactions due to the electron-rich nature of the thiophene ring.

Activité Biologique

The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 253.25 g/mol. The presence of the dioxaborolane moiety is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇B O₃S |

| Molecular Weight | 253.25 g/mol |

| CAS Number | 1026796-39-3 |

| Appearance | White to off-white powder |

Synthesis

The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol typically involves the reaction of thiophene derivatives with boron-based reagents. This method allows for the introduction of the dioxaborolane group in a controlled manner, facilitating further functionalization.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance:

- A study demonstrated that boron-containing compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and promotion of cell death in various cancer cell lines .

Antimicrobial Properties

Research has also explored the antimicrobial activity of similar boron compounds:

- Compounds with dioxaborolane structures have shown effectiveness against several bacterial strains. The proposed mechanism includes disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

The ability of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol to inhibit specific enzymes has been investigated:

- Inhibitory effects on certain kinases have been reported. This action could be attributed to the structural similarity to known kinase inhibitors and suggests potential applications in targeted cancer therapies .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of a series of boron-containing thiophene derivatives. The results indicated that these compounds significantly inhibited tumor growth in xenograft models. The study reported an IC50 value indicating effective concentration levels for tumor suppression .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives with boron functionalities. The results showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .

Propriétés

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5,7,13H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPANZFESPGCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590059 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-05-2 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.